molecular formula C11H11NO2 B14354105 3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole CAS No. 90328-91-9

3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole

Katalognummer: B14354105
CAS-Nummer: 90328-91-9
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: MUJZUCPJNKQLRZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole is a heterocyclic compound that features a fused ring system containing both furan and oxazole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of arene-1,4-diones, which undergo a tandem ionic hydrogenation, ketalization, and intramolecular cyclization in the presence of titanium(IV) chloride and triethylsilane . This method provides good yields and stereoselectivity at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific ring structure, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

90328-91-9

Molekularformel

C11H11NO2

Molekulargewicht

189.21 g/mol

IUPAC-Name

3-phenyl-3a,4,5,6a-tetrahydrofuro[3,2-d][1,2]oxazole

InChI

InChI=1S/C11H11NO2/c1-2-4-8(5-3-1)10-9-6-7-13-11(9)14-12-10/h1-5,9,11H,6-7H2

InChI-Schlüssel

MUJZUCPJNKQLRZ-UHFFFAOYSA-N

Kanonische SMILES

C1COC2C1C(=NO2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.